molecular formula C6H3ClIN3 B1435605 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-24-2

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1435605
CAS No.: 1638763-24-2
M. Wt: 279.46 g/mol
InChI Key: HJKVVMLWLOQVGB-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is the tyrosine kinase enzyme, specifically the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

This compound acts as an inhibitor of the tyrosine kinase enzyme. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the phosphorylation process. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects several biochemical pathways. The most significant of these is the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA. Inhibition of STAT6 disrupts this pathway, leading to downstream effects such as altered gene expression .

Pharmacokinetics

The compound’s molecular weight (15357 g/mol) and its predicted density (15 g/cm3) suggest that it may have favorable bioavailability .

Result of Action

The inhibition of tyrosine kinase by this compound can lead to a variety of molecular and cellular effects. For example, in cancer cells, this inhibition can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a decrease in cell proliferation . At the gene expression level, certain genes such as P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Properties

IUPAC Name

2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-9-2-3-1-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVVMLWLOQVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.